molecular formula C20H23N3O2 B2938131 4-(4-isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-35-9

4-(4-isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2938131
CAS No.: 860785-35-9
M. Wt: 337.423
InChI Key: ZOAOIYRXXFHRDB-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted at the 4-position with a 4-isopropylphenyl group, at the 2-position with a 4-methoxybenzyl group, and at the 5-position with a methyl group. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial and antifungal properties . The isopropyl and methoxy substituents contribute to its hydrophobicity and electronic profile, which influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14(2)17-7-9-18(10-8-17)23-15(3)21-22(20(23)24)13-16-5-11-19(25-4)12-6-16/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAOIYRXXFHRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(4-Isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 919107-02-1
  • IUPAC Name : 2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one

Antimicrobial Properties

Research indicates that compounds similar to 4-(4-isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit antimicrobial activity. For instance, derivatives of triazole have been shown to possess significant activity against various bacterial strains. In a comparative study of triazole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. Research has shown that triazoles can inhibit the biosynthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death. The specific compound under discussion may share similar mechanisms of action due to its structural similarities with known antifungal agents .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can modulate inflammatory responses. For example, they may inhibit the production of pro-inflammatory cytokines or the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation . This potential anti-inflammatory activity could make the compound useful in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

  • Study on Antimicrobial Efficacy :
    • A study evaluated various triazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with similar structures to 4-(4-isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one had MIC values ranging from 0.125 to 8 μg/mL against MRSA and Escherichia coli .
  • In Vivo Studies :
    • Animal models have been used to assess the anti-inflammatory properties of triazole derivatives.
    • In one study, administration of a triazole derivative resulted in significant reductions in paw edema in rats induced by carrageenan injection .

Data Table: Biological Activities Overview

Activity TypeEffectiveness LevelReference
AntimicrobialMIC: 0.125 μg/mL (MRSA)
AntifungalEffective against Candida spp.
Anti-inflammatorySignificant reduction in edema

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolone scaffold allows for extensive structural modifications. Below is a comparative analysis of key analogs:

Compound Name R<sup>4</sup> Substituent R<sup>2</sup> Substituent Molecular Weight Key Properties/Activities References
Target Compound : 4-(4-Isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Isopropylphenyl 4-Methoxybenzyl 351.43 g/mol* Predicted higher hydrophobicity; potential antibiotic/antifungal activity
4-(3-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 3-Fluorophenyl 4-Methoxybenzyl 313.33 g/mol Enhanced electronic effects due to fluorine; possible improved metabolic stability
4-(4-Bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenyl H (unsubstituted) 253.09 g/mol Bromine increases molecular weight and may enhance halogen bonding in biological systems
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Ethoxyphenyl 4-Methoxyphenyl 339.38 g/mol Ethoxy group increases hydrophobicity; dual methoxy/ethoxy may alter solubility
4-(4-Isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Isopropylphenyl 4-Nitrobenzyl 378.41 g/mol* Nitro group introduces strong electron-withdrawing effects, affecting reactivity

*Calculated based on molecular formula.

Physical and Spectral Properties

  • IR Spectroscopy : Methoxy groups exhibit characteristic C–O stretching at ~1250 cm⁻¹, while triazolone C=O stretches appear near 1670–1700 cm⁻¹ .
  • NMR : Aromatic protons in isopropylphenyl and methoxybenzyl groups resonate between δ 6.5–7.5 ppm, with methoxy protons at δ ~3.8 ppm .
  • Melting Points : Triazolones with bulky substituents (e.g., isopropylphenyl) typically have higher melting points (>200°C) due to increased crystallinity .

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